3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2,5-dicarboxylic acid with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions. The reaction typically proceeds at lower temperatures to favor the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes, receptors, and other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)thiophene-2-carboxylic acid
- 2,5-Bis(trifluoromethyl)thiophene
- 3-Fluorothiophene
Uniqueness
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the thiophene ring. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a compound of interest due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula C8H6F3O2S. The presence of a trifluoromethyl group enhances its lipophilicity and influences its interaction with biological targets. The thiophene ring is crucial for its activity, as it participates in various interactions with enzymes.
Enzyme Inhibition
Research indicates that thiophene-2-carboxylic acids, including 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, exhibit significant inhibitory effects on d-amino acid oxidase (DAO). The inhibition is characterized by low micromolar IC50 values, which denote the concentration required to inhibit 50% of the enzyme's activity. For instance:
Compound | IC50 Value (µM) |
---|---|
3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | 4.4 |
Thiophene-2-carboxylic acid | 7.8 |
These findings suggest that small substituents on the thiophene ring can enhance potency, while larger groups may reduce it .
Structure-Activity Relationships (SAR)
SAR studies have shown that substituents at specific positions on the thiophene ring can dramatically affect biological activity. For example:
- 5-substituted analogs : Compounds with smaller substituents at the 5-position tend to exhibit higher inhibitory potency.
- 3-substituted analogs : Substitution at the 3-position generally leads to decreased activity, indicating that this position may not tolerate bulky groups well .
Case Studies
- Inhibition of d-Amino Acid Oxidase : A study demonstrated that 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid effectively inhibits DAO, which is implicated in various neurological disorders. The compound's binding affinity was analyzed using molecular dynamics simulations and X-ray crystallography, revealing critical interactions with active site residues like Tyr224 .
- Therapeutic Potential : Given its role in inhibiting DAO, there is potential for this compound in treating conditions such as schizophrenia and other neuropsychiatric disorders. The ability of trifluoromethyl groups to modulate pharmacokinetic properties further supports its development as a therapeutic agent .
Properties
Molecular Formula |
C7H5F3O2S |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5F3O2S/c1-3-2-4(7(8,9)10)13-5(3)6(11)12/h2H,1H3,(H,11,12) |
InChI Key |
RLRDEIOTJAPUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.